5‑HT2C Receptor Selectivity Window: 7‑Cl Free Base vs. 7‑Fluoro Analog
The 7‑chloro core scaffold provides a favorable selectivity window between the therapeutic 5‑HT2C target and the undesired 5‑HT2A and 5‑HT2B receptors. In the same functional assay format (HEK‑293 cells transiently transfected with human receptors, [3H]phosphoinositol turnover), the 7‑chloro free base (CHEMBL180668) showed EC50 values of 12 nM (5‑HT2C), 90 nM (5‑HT2A), and ~1000 nM (5‑HT2B), yielding a 7.5‑fold 2C/2A window and an ~83‑fold 2C/2B window [1]. In contrast, the 7‑fluoro analog (CHEMBL5404610), measured in CHO cells via Fluo‑4 calcium mobilization, gave a 5‑HT2C EC50 of 38 nM, approximately 3.2‑fold less potent [2].
| Evidence Dimension | 5‑HT2C functional agonist potency (EC50) |
|---|---|
| Target Compound Data | 12 nM (5‑HT2C), 90 nM (5‑HT2A), ~1000 nM (5‑HT2B) – free base form |
| Comparator Or Baseline | 7‑Fluoro analog: 5‑HT2C EC50 = 38 nM (5‑HT2A/2B data not available in matched format) |
| Quantified Difference | 7‑Cl is 3.2‑fold more potent at 5‑HT2C than 7‑F; 7‑Cl selectivity 2C/2A = 7.5, 2C/2B ≈ 83 |
| Conditions | 7‑Cl: HEK‑293, [3H]phosphoinositol hydrolysis; 7‑F: CHO cells, Fluo‑4 calcium mobilization |
Why This Matters
A 3.2‑fold loss in potency combined with unknown 2A/2B selectivity for the fluoro analog makes the 7‑chloro scaffold the lower‑risk starting point for medicinal chemistry programs targeting 5‑HT2C.
- [1] BindingDB Entry BDBM50161645 (CHEMBL180668). 5‑HT2C/2A/2B functional EC50 data from Arena Pharmaceuticals. View Source
- [2] ChEMBL Entry CHEMBL5404610 (via TargetMine). 7‑Fluoro‑2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine 5‑HT2C EC50 = 38 nM. View Source
